molecular formula C13H20N2O3 B7889626 N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine

N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine

Cat. No.: B7889626
M. Wt: 252.31 g/mol
InChI Key: LWVXLTKYSRRWNQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(2-nitrophenoxy)propan-1-amine is a tertiary amine featuring a nitro-substituted phenoxy group at the ortho position (2-nitrophenoxy) and two ethyl groups attached to the nitrogen atom. The compound’s nitro group and phenoxy linker position likely influence its electronic properties, steric interactions, and biological activity, making it a candidate for applications in medicinal chemistry or materials science .

Properties

IUPAC Name

N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-14(4-2)10-7-11-18-13-9-6-5-8-12(13)15(16)17/h5-6,8-9H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVXLTKYSRRWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine typically involves the reaction of 2-nitrophenol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-nitrophenol is replaced by the amine group of 3-chloropropan-1-amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diethyl groups on the nitrogen atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Activity (EC₅₀ or IC₅₀) Key Findings References
N,N-Diethyl-3-(2-nitrophenoxy)propan-1-amine Ortho-2-nitrophenoxy, N,N-diethyl Not reported Hypothesized to influence receptor binding via nitro group positioning
OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] Para-styrylphenoxy, N,N-dimethyl EC₅₀ = 539–629 nM Potent squalene synthase inhibitor; synergizes with statins
OX03050 [(E)-3-(4-styrylphenoxy)propan-1-ol] Para-styrylphenoxy, hydroxyl terminus EC₅₀ = 526 nM Improved pharmacokinetics vs. OX03771
OX03394 [(E)-N,N-dimethyl-3-(2-styrylphenoxy)propan-1-amine] Ortho-styrylphenoxy, N,N-dimethyl Inactive Loss of activity due to ortho substitution
N,N-Dimethyl-2-nitropropan-1-amine hydrochloride Nitro at C2 of propane backbone Not reported Structural analog with nitro group on alkyl chain
D01 [N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine] Dual naphthyloxy-thienyl groups, N,N-dimethyl Active (antidepressant) Dual SERT and KCNQ/M channel inhibitor

Key Insights from Structural Comparisons

Regiochemistry of Substituents: Ortho vs. This highlights the critical role of para-substitution in maintaining steric accessibility and optimal binding . Nitro Group Positioning: The nitro group at the ortho position in this compound may confer unique electronic effects or steric hindrance compared to nitro groups on alkyl chains (e.g., N,N-dimethyl-2-nitropropan-1-amine) .

Terminal Functional Groups :

  • Hydroxyl-terminated compounds (e.g., OX03050) retain potency while improving pharmacokinetic profiles, suggesting that terminal modifications can decouple efficacy from metabolic stability .

Linker Geometry :

  • Saturated or rigid linkers (e.g., OX03384 with a saturated alkyl chain) reduce potency compared to (E)-olefin-containing analogs (e.g., OX03771), emphasizing the importance of conformational flexibility .

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